molecular formula C2H4N2O4 B12652946 Ethylene nitrite CAS No. 629-16-3

Ethylene nitrite

Cat. No.: B12652946
CAS No.: 629-16-3
M. Wt: 120.06 g/mol
InChI Key: FAFQZAMHELSOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene nitrite, with the molecular formula C 2 H 4 NO 2 and a monoisotopic mass of 74.024752 Da, is a chemical compound of interest in specialized research fields . Also known as Nitrous acid, 1,2-ethanediyl ester, its CAS registry number is 629-16-3 . Current scientific literature discusses the role of related alkyl nitrites, such as ethyl nitrite (C 2 H 5 ONO), in industrial chemical processes. These compounds can act as intermediates in catalytic cycles, for instance, in the regeneration of palladium catalysts or in the synthesis of molecules like diethyl oxalate, a precursor to ethylene glycol . This highlights a research area where small nitrite esters function as key reagents in complex reaction mechanisms. As a specialized reagent, this compound is designated "For Research Use Only." This product is intended solely for laboratory investigation and is not for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

629-16-3

Molecular Formula

C2H4N2O4

Molecular Weight

120.06 g/mol

IUPAC Name

2-nitrosooxyethyl nitrite

InChI

InChI=1S/C2H4N2O4/c5-3-7-1-2-8-4-6/h1-2H2

InChI Key

FAFQZAMHELSOOA-UHFFFAOYSA-N

Canonical SMILES

C(CON=O)ON=O

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Ethyl Nitrite

Direct Synthesis Routes

The direct synthesis of ethyl nitrite (B80452) typically involves the reaction of an ethanol (B145695) substrate with a nitrosating agent. Several well-established methods exist, utilizing different sources of the nitrosonium ion (NO⁺) or its equivalents.

Reaction of Alcohols with Nitrosating Agents (e.g., Nitrite-Derived Species)

A common and straightforward laboratory preparation of ethyl nitrite involves the reaction of ethanol with a nitrite salt, typically sodium nitrite, in the presence of a strong acid like sulfuric acid. The acid protonates the nitrite anion to form nitrous acid (HNO₂), which then reacts with ethanol.

A typical procedure involves dissolving sodium nitrite in water and adding this solution dropwise to a cooled mixture of ethanol, water, and sulfuric acid. The temperature is maintained below 5°C to control the exothermic reaction and minimize the decomposition of the volatile product. The ethyl nitrite, being immiscible with the aqueous solution, forms a separate layer that can be decanted. Subsequent washing with ice-cold water and a dilute sodium carbonate solution, followed by drying with anhydrous potassium carbonate, yields the purified product. prepchem.com

Another established method utilizes the reaction of ethanol and nitric acid in the presence of a catalyst, such as copper turnings. In this process, a mixture of sulfuric acid, ethanol, and nitric acid is gently distilled with copper. The copper facilitates the reduction of nitric acid, generating the necessary nitrosating species in situ. The ethyl nitrite is then distilled and collected in a cooled receiver containing ethanol. prepchem.com

Interactive Data Table: Direct Synthesis of Ethyl Nitrite from Nitrite-Derived Species
Reactant 1Reactant 2Catalyst/AcidTemperatureYieldReference
EthanolSodium NitriteSulfuric Acid< 5°CNot specified prepchem.com
EthanolNitric AcidCopper TurningsDistillation at 77°CNot specified prepchem.com

Alternative Chemical Preparation Pathways

An alternative pathway to ethyl nitrite involves the reaction of an ethyl halide, such as ethyl iodide, with a nitrite salt like silver nitrite. This method relies on a nucleophilic substitution reaction where the nitrite ion displaces the halide. The reaction is typically carried out by gradually adding ethyl iodide to a suspension of dry silver nitrite. The mixture is then warmed to complete the reaction, and the products are separated by fractional distillation. Ethyl nitrite, having a low boiling point (17°C), distills first, followed by the isomeric byproduct, nitroethane (b.p. 113-114°C). This method can provide a theoretical yield of 50% for ethyl nitrite. prepchem.com

Another interesting, though less common, synthetic route involves the reaction of ethanol with peroxynitrite (ONOO⁻). This reaction has been observed in vitro and is proposed as a potential pathway for the in vivo formation of ethyl nitrite. acs.org The reaction proceeds by the direct nitrosation of ethanol by peroxynitrite. acs.org

Interactive Data Table: Alternative Synthesis Pathways for Ethyl Nitrite
Reactant 1Reactant 2ConditionsYieldReference
Ethyl IodideSilver NitriteWarming, followed by fractional distillation50% (theoretical) prepchem.com
EthanolPeroxynitriteIn vitro, pH 5-8Formation confirmed acs.org

Advanced Synthetic Approaches (e.g., Polymer-Supported Reagents)

In the pursuit of greener and more efficient chemical processes, advanced synthetic methodologies are being explored. These often involve the use of polymer-supported reagents to simplify product purification and minimize waste.

Polyethylene (B3416737) Glycol Nitrite (PEG-ONO) as a Nitrosating Agent Precursor

Polyethylene glycol nitrite (PEG-ONO) has been developed as a novel, cost-effective, and stable diazotizing and nitrosating agent. researchgate.netwikipedia.org This polymer-supported reagent is non-volatile, which reduces its toxicity and makes it easier to handle compared to traditional nitrosating agents. wikipedia.org PEG-ONO is synthesized from polyethylene glycol and a nitrite source.

While PEG-ONO has been extensively used in reactions involving diazonium intermediates, its direct application for the synthesis of simple alkyl nitrites like ethyl nitrite is an area of potential development. The principle of the reaction would involve the transfer of the nitrosonium group from the PEG backbone to an alcohol, such as ethanol. This would offer the advantage of a heterogeneous reaction system where the PEG-derived byproducts could be easily removed by filtration, simplifying the purification of the volatile ethyl nitrite product. Although specific protocols for the synthesis of ethyl nitrite using PEG-ONO are not yet widely established, the known reactivity of PEG-ONO as a nitrosating agent suggests its feasibility for this transformation. wikipedia.org

Mechanistic Insights into Nitrite Ester Formation

The formation of ethyl nitrite from ethanol and a nitrosating agent in an acidic medium proceeds through a mechanism analogous to Fischer esterification. The key steps involve the protonation of nitrous acid to form a more reactive electrophile, which is then attacked by the nucleophilic oxygen of the alcohol.

The reaction is initiated by the protonation of nitrous acid (formed in situ from a nitrite salt and a strong acid) by the acid catalyst. This generates the nitrosonium ion (NO⁺) or a protonated nitrous acid species. The alcohol, in this case, ethanol, then acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating species. A proton is subsequently lost from the oxonium ion intermediate, yielding the final ester product, ethyl nitrite, and regenerating the acid catalyst.

A distinct mechanism is observed in the Barton reaction, which is a photochemical process involving the photolysis of an alkyl nitrite. researchgate.net This reaction proceeds via a radical mechanism. The process is initiated by the homolytic cleavage of the O-N bond in the nitrite ester upon exposure to UV light, which generates an alkoxy radical and a nitric oxide radical. In the context of ethyl nitrite itself, this would lead to an ethoxy radical and a nitric oxide radical. The Barton reaction is particularly useful for the functionalization of remote, unactivated C-H bonds in more complex molecules, but the initial photochemical cleavage of the O-NO bond is a fundamental mechanistic step in nitrite ester chemistry. researchgate.net

Fundamental Chemical Reactivity and Transformation Pathways of Ethyl Nitrite

Unimolecular Decomposition Mechanisms

The thermal and photochemical decomposition of ethyl nitrite (B80452) has been the subject of numerous studies to understand its stability and the reactive species it generates.

The principal pathway for the unimolecular decomposition of ethyl nitrite is the homolytic cleavage of the alkoxy-nitroso (RO–NO) bond. This bond is significantly weaker than other bonds within the molecule, such as C–H, C–C, or C–O bonds. The bond dissociation energy for the CH₃CH₂O–NO bond is a critical parameter in understanding its thermal stability. The initial fission of this bond results in the formation of an ethoxy radical (CH₃CH₂O•) and a nitric oxide radical (•NO). acs.orgresearchgate.net

Computational studies have been employed to determine the thermochemical properties of ethyl nitrite and its isomer, nitroethane (CH₃CH₂NO₂). The nitro-nitrite rearrangement is a key isomerization pathway. Thermochemical data indicates that nitroethane is the more stable isomer. universityofgalway.ieresearchgate.net The enthalpy of formation for the most stable conformer of ethyl nitrite is significantly less negative than that of nitroethane, indicating a thermodynamic preference for the nitro form. universityofgalway.ieresearchgate.netdntb.gov.ua

CompoundFormulaEnthalpy of Formation (ΔfHº) at 298 K (kJ/mol)Enthalpy of Formation (ΔfHº) at 298 K (kcal/mol)
Ethyl NitriteCH₃CH₂ONO-98.32 ± 0.58-23.58 ± 0.12
NitroethaneCH₃CH₂NO₂-121.2 ± 0.29-25.06 ± 0.07

Data sourced from computational studies by Asatryan et al. universityofgalway.ieresearchgate.net

Kinetic studies of the thermal decomposition of gaseous ethyl nitrite have shown that the reaction is a homogeneous, unimolecular process that follows first-order kinetics. acs.orgaip.org The decomposition is generally studied in the temperature range of 160–220°C. acs.org The primary step is the cleavage of the O–N bond to yield an ethoxy radical and nitric oxide. acs.org

CH₃CH₂ONO → CH₃CH₂O• + •NO

The subsequent reactions of the ethoxy radical dictate the final product distribution, which includes acetaldehyde (B116499), ethanol (B145695), and nitrous oxide. acs.org The addition of nitric oxide to the system can influence the reaction rate and the yields of the products, for instance by boosting the acetaldehyde yield. acs.org A proposed mechanism involves the ethoxy radical reacting with another molecule of ethyl nitrite or undergoing unimolecular decomposition. acs.org

Studies on the kinetics of ethyl nitrate (B79036) decomposition, a related compound, have also provided insights. For ethyl nitrate, the initial fission into ethoxy radicals and nitrogen dioxide is the rate-determining step, with a reported rate equation of k = 10¹⁴.⁷⁴ exp(-38,000/RT) sec⁻¹. rsc.org While not identical, the mechanisms share the initial formation of an ethoxy radical. In the pyrolysis of ethyl nitrite at higher temperatures (1000-1800 K), a "roaming" mechanism, where the fragments of a bond cleavage remain in proximity to react further, has been identified as playing a significant role, leading to products like acetaldehyde and HNO. nih.gov

ReactionTemperature Range (°C)Kinetic OrderKey Products
Thermal Decomposition of Ethyl Nitrite160 - 220First-orderAcetaldehyde, Ethanol, Nitric Oxide, Nitrous Oxide

Reactions as a Nitrosating and Nitrating Reagent

Ethyl nitrite serves as a convenient, organic-soluble source of the nitrosonium ion (NO⁺), making it a valuable reagent for nitrosation reactions.

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. byjus.comorganic-chemistry.org This reaction typically involves the use of nitrous acid (HNO₂), which is often generated in situ from sodium nitrite and a strong mineral acid. byjus.comgoogle.comiitk.ac.in Ethyl nitrite can be used as an alternative nitrosating agent in these reactions, particularly under non-aqueous or mild conditions. google.com It delivers the necessary electrophilic nitrosonium ion (NO⁺) that attacks the nucleophilic amine group, initiating the sequence of steps that leads to the formation of the diazonium salt. byjus.com

Ar-NH₂ + CH₃CH₂ONO + H⁺ → [Ar-N≡N]⁺ + CH₃CH₂OH + H₂O

Ethyl nitrite is an effective reagent for the N-nitrosation of secondary amines to form N-nitrosamines. nih.govwikipedia.org This reaction is synthetically useful; for example, a secondary amine can be nitrosated with ethyl nitrite, the resulting nitrosamine (B1359907) can be deprotonated to form an α-carbanion, which then reacts with an electrophile. Subsequent removal of the nitroso group yields an α-substituted secondary amine. nih.gov

R₂NH + CH₃CH₂ONO → R₂N-NO + CH₃CH₂OH

Tertiary amines can also react with nitrosating agents like ethyl nitrite through a process known as dealkylative nitrosation to produce N-nitrosamines. veeprho.com The reaction proceeds through a methylene (B1212753) ammonium (B1175870) ion intermediate. veeprho.com

In the field of industrial chemistry, alkyl nitrites like ethyl nitrite are used as oxidants in palladium-catalyzed oxidative carbonylation reactions. researchgate.netwikipedia.org These processes are used to synthesize valuable chemicals such as dialkyl carbonates and dialkyl oxalates from an alcohol, carbon monoxide, and an oxidant. researchgate.netwikipedia.orgresearchgate.net In this context, ethyl nitrite acts as a re-oxidant for the palladium catalyst and a source of the alkoxy group.

2CO + 2CH₃CH₂OH + CH₃CH₂ONO → (CH₃CH₂O)₂CO + H₂O + N₂O + other byproducts

This method, part of the broader Ube process, provides a phosgene-free route to carbonates. researchgate.net The catalytic cycle involves the oxidative addition of carbon monoxide and alcohol to the palladium center, followed by reductive elimination of the carbonate product. The ethyl nitrite serves to regenerate the active Pd(II) catalyst from its reduced Pd(0) state.

Intermolecular Reactions with Radical Species

Ethyl nitrite's reactivity extends to interactions with various radical species, which are crucial in atmospheric and biological chemistry. These reactions often involve the abstraction of hydrogen atoms or addition to the nitroso group.

The vapor-phase reaction of ethyl nitrite with photochemically-produced hydroxyl radicals is a significant degradation pathway in the atmosphere. nih.gov The rate constant for this reaction has been determined, providing insight into its atmospheric lifetime. nih.govrsc.org The reaction with hydroxyl radicals can lead to the formation of various products, including acetaldehyde and peroxyacetyl nitrate (PAN) through a series of subsequent reactions. researchgate.net

Studies have shown that the attack of OH radicals on alkyl nitrites can proceed via both H-abstraction and NO-abstraction pathways. rsc.org For ethyl nitrite, the reaction with hydroxyl radicals contributes to its atmospheric degradation, with an estimated half-life of about 34 days under typical atmospheric conditions. nih.gov

Rate Constants for the Reaction of Ethyl Nitrite with Hydroxyl Radicals
ReactantRate Constant (k) at 25 °CAtmospheric Half-life
Ethyl Nitrite1.75 x 10-12 cm3/molecule-sec~34 days

Ethyl nitrite can react with active nitrogen species and nitric oxide (NO). The photolysis of ethyl nitrite itself produces an ethoxy radical and nitric oxide. wikipedia.org This nitric oxide can then participate in a variety of subsequent reactions. For instance, nitric oxide can react with oxygen to form nitrogen dioxide (NO₂), which in turn can react with another NO molecule to produce dinitrogen trioxide (N₂O₃), a potent nitrosating agent. researchgate.net

In environments where both ethyl nitrite and nitric oxide are present, a complex interplay of reactions can occur. For example, under acidic conditions, nitrite can be reduced to nitric oxide. nih.govearthwormexpress.com Ethyl nitrite can also act as a nitrosating agent, potentially reacting with various nucleophiles. nih.gov The reactions involving nitric oxide are significant in biological systems, where NO plays a role as a signaling molecule. nih.gov The formation of ethyl nitrite from ethanol and nitrite under acidic conditions, such as those in the stomach, can lead to the release of nitric oxide, which has physiological effects like smooth muscle relaxation. nih.gov

Role in N-Nitrosamine Formation Mechanisms via Nitrite Ester Intermediates

Ethyl nitrite can act as a key intermediate in the formation of N-nitrosamines, which are a class of potent carcinogens. veeprho.com N-nitrosamines are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent. veeprho.comnih.gov While nitrous acid is a common nitrosating agent, nitrite esters like ethyl nitrite can also fulfill this role, particularly under specific conditions. nih.gov

The mechanism involves the reaction of an amine with the nitrite ester. For secondary amines, this leads to the formation of an N-nitrosamine and the corresponding alcohol. nih.gov Tertiary amines can also react to form N-nitrosamines through a process of dealkylative nitrosation. veeprho.com It has been proposed that the formation of N-nitrosamines in certain environments, such as in foods or commercial products, can be modeled by the reactions of amines with nitrite esters. nih.gov For instance, heating secondary or tertiary amines with sodium nitrite in the presence of a high-boiling ester can produce N-nitrosamines in significant yields. nih.gov Ethyl nitrite has been shown to rapidly nitrosate secondary and tertiary amines under these conditions. nih.gov

Yields of N-Nitrosamine Formation from Various Amines with Sodium Nitrite and an Ester
Amine TypeYield Range
Secondary Amines4% - 80%
Tertiary Amines4% - 80%

Theoretical and Computational Chemistry of Ethyl Nitrite

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Theoretical studies have utilized various computational methods to explore the molecular and electronic structure of ethyl nitrite (B80452). Ab initio and density functional theory (DFT) methods have been employed to investigate the rotamers of ethyl nitrite. acs.org Calculations of the potential energy surface for rotations around the C−O and N−O bonds have identified three stable conformers out of the four geometrically possible ones, a finding that aligns with microwave spectroscopy studies. acs.org

DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been applied to explore molecular geometry, electronic structure, and vibrational frequencies. chemmethod.com The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key parameter in determining chemical reactivity and stability. chemmethod.commdpi.com Natural Bond Orbital (NBO) and Mulliken population analyses have been used to understand charge distribution within the molecule. chemmethod.compku.edu.cn

Ab Initio and DFT Studies of Reaction Pathways and Transition States

The reaction pathways and transition states of ethyl nitrite have been a major focus of ab initio and DFT studies, particularly its unimolecular decomposition and isomerization.

Exploration of Unimolecular Decomposition Energetics

The primary unimolecular decomposition pathway for alkyl nitrites is the cleavage of the O–NO bond, producing an alkoxy radical and nitric oxide. dtic.mil For ethyl nitrite, this involves the fission of the O–NO₂ bond to form the ethoxy radical (CH₃CH₂O) and nitrogen dioxide (NO₂). caprysses.frresearchgate.net The ethoxy radical is known to decompose rapidly. caprysses.fr The bond dissociation energy for the O–NO₂ bond in ethyl nitrate (B79036) has been determined experimentally and computationally. caprysses.fr

Theoretical studies on the unimolecular decomposition of related nitro compounds, like nitroethylene, have shown that nitro-to-nitrite rearrangement and elimination reactions can be lower in energy than the simple C–NO₂ bond cleavage. acs.org These findings highlight the complexity of the potential energy surfaces governing the decomposition of such molecules.

Modeling of Nitro-Nitrite Isomerization Pathways

The isomerization between nitroalkanes and alkyl nitrites is a fundamental reaction that has been extensively modeled. For the ethyl system, this involves the conversion of nitroethane to ethyl nitrite. Computational studies have shown that ethyl nitrite is less stable than nitroethane. researchgate.net The energy difference between the two isomers is influenced by the inductive effect of the alkyl group. researchgate.net

The reaction pathways for the interaction of the nitrite ion with ethyl halides (chloride and bromide) to form both nitroethane and ethyl nitrite have been investigated using ab initio methods and a polarizable continuum model for solvation. acs.orgnih.gov These studies have located the transition states for both the formation of the nitroalkane and the organic nitrite. acs.org For the reaction with ethyl chloride, the gas-phase activation free energies for the formation of nitroethane and ethyl nitrite are quite similar, suggesting a competitive process. acs.org However, solvent effects can alter the relative barriers. acs.org For the reaction with ethyl bromide, high-level ab initio calculations predict a product ratio that is in reasonable agreement with experimental values. nih.gov

Computational Thermochemistry and Kinetics

Computational methods have been crucial in determining the thermochemical properties and reaction kinetics of ethyl nitrite.

Determination of Enthalpies of Formation and Reaction Energies

Multilevel composite methods such as G3, CBS-QB3, and CBS-APNO have been used to calculate the enthalpies of formation (ΔfH°) for ethyl nitrite and related compounds at 298.15 K. researchgate.netacs.orgnih.govacs.org These high-accuracy methods provide thermochemical data that are often comparable to experimental values. researchgate.netacs.orgnih.govacs.org The enthalpy of formation for the most stable conformer of ethyl nitrite has been determined through these computational approaches. researchgate.netacs.orgnih.gov

The Active Thermochemical Tables (ATcT) approach, which combines data from various experimental and theoretical sources within a thermochemical network, has also been used to provide a well-validated enthalpy of formation for ethyl nitrite. anl.govanl.gov

Table 1: Calculated Enthalpies of Formation (ΔfH°)

Compound Method Enthalpy of Formation (kcal/mol) Enthalpy of Formation (kJ/mol) Reference
Ethyl nitrite G3, CBS-QB3, CBS-APNO -23.58 ± 0.12 -98.32 ± 0.58 researchgate.netacs.orgnih.gov
Nitroethane G3, CBS-QB3, CBS-APNO -25.06 ± 0.07 -121.2 ± 0.29 researchgate.netacs.org
aci-Nitroethane G3, CBS-QB3, CBS-APNO -14.25 ± 0.44 -59.95 ± 1.84 researchgate.netacs.org

This is an interactive table. Click on the headers to sort the data.

Rate Coefficient Calculations for Elementary Reactions

The kinetics of the decomposition of ethyl nitrite have been studied, and the energy of activation for this reaction has been reported. doubtnut.comdoubtnut.com The rate constants for the decomposition of methyl and ethyl nitrite have been compared, with their activation energies and frequency factors determined. doubtnut.comdoubtnut.com

Theoretical calculations have also been used to study the kinetics of reactions involving ethyl nitrate, a related compound. For instance, the rate coefficients for the reaction of ethyl nitrate with hydroxyl (OH) radicals have been determined experimentally and analyzed with the aid of Structure-Activity Relationships (SAR). researchgate.netcaprysses.fr These studies provide insights into the atmospheric lifetime and degradation pathways of such compounds. researchgate.net While these studies are on ethyl nitrate, the methodologies are applicable to understanding the kinetics of ethyl nitrite reactions as well.

Table 2: Mentioned Compounds

Compound Name
Ethyl nitrite
Nitroethane
aci-Nitroethane
Ethyl nitrate
Methyl nitrite
Nitromethane
aci-Nitromethane
Ethyl chloride
Ethyl bromide
Nitrous acid
Nitric oxide
Nitrogen dioxide
Ethoxy radical
Hydroxyl radical
Acetaldehyde (B116499)
Propanal
Formaldehyde
Methane (B114726)
Carbon dioxide
Water
Oxygen
Nitrogen
Helium
Bromine
Methyl bromide
Isopentane
Amyl bromide
Carbon disulfide
Nitroethylene
4H-1,2-oxazete 2-oxide
Nitrile oxide
(1E,3E)-1,4-dinitro-1,3-butadiene
N-methyl azomethine ylide
1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline
n-Propyl nitrate
Isopropyl nitrate
2-Ethylhexyl nitrate
Tetraethylene glycol dinitrate
Di-tert-butyl peroxide
Acetone
Pyridine

Perspectives and Future Directions in Ethyl Nitrite Research

Development of Novel Synthetic Strategies

The synthesis of ethyl nitrite (B80452), while established, is an area of ongoing research focused on developing more efficient, selective, and environmentally benign methods. Traditional approaches often involve the reaction of ethanol (B145695) with a nitrating agent, but modern strategies are exploring new catalysts and reaction conditions to improve yields and minimize byproducts.

One promising area is the use of metal complexes as catalysts. For instance, palladium(II) complexes have been studied for the oxidation of ethylene (B1197577) in the presence of nitrite ligands, which can lead to the formation of ethyl nitrite. researcher.life Research into palladium-nitrite systems has shown potential for catalyst-controlled oxidation of olefins, which could be adapted for selective ethyl nitrite synthesis. wikipedia.org The development of novel synthetic strategies also includes exploring alternative starting materials and reaction pathways. For example, the reaction of ethylene with dinitrogen tetroxide has been investigated as a potential route.

Another avenue of exploration is the use of electrochemical methods. Electrocatalytic conversion of nitrate (B79036) and nitrite is a burgeoning field that could offer a green and highly controllable method for synthesizing ethyl nitrite and other valuable nitrogen-containing compounds. rsc.org These systems could be designed to be highly selective and operate under mild conditions, reducing the energy input and environmental impact.

Future research in this area will likely focus on:

Green Chemistry Approaches: Utilizing non-toxic solvents, renewable starting materials, and energy-efficient processes.

Catalyst Design: Developing highly active and selective catalysts, including those based on earth-abundant metals. bohrium.com

Flow Chemistry: Implementing continuous flow reactors for safer and more efficient production with better control over reaction parameters.

Table 1: Comparison of Synthetic Strategies for Ethyl Nitrite
Synthetic StrategyKey FeaturesPotential AdvantagesResearch Focus
Palladium-Catalyzed OxidationUses palladium(II) complexes to oxidize ethylene in the presence of nitrite. researcher.lifeHigh selectivity and catalyst control over the reaction. wikipedia.orgDevelopment of more efficient and recyclable palladium catalysts.
Electrochemical SynthesisElectrocatalytic reduction of nitrate/nitrite. rsc.orgEnvironmentally friendly, high controllability, mild reaction conditions.Design of selective and stable electrode materials.
Alternative ReagentsExploring reactions like ethylene with dinitrogen tetroxide.Potentially novel reaction pathways and product profiles.Understanding reaction mechanisms and optimizing conditions.

Elucidation of Complex Reaction Mechanisms

Understanding the intricate reaction mechanisms involving ethyl nitrite is crucial for controlling its formation and reactivity. The pyrolysis of ethyl nitrite, for example, is a complex process that is believed to be a significant step in detonation. wmich.edu Studies have shown that the decomposition of ethyl nitrite can proceed through different pathways depending on the temperature and pressure, leading to a variety of products. The mechanism of ethylene oxidation by palladium(II) complexes containing nitro and nitrato ligands has also been a subject of detailed investigation. researcher.life

A key aspect of ethyl nitrite's reactivity is its ability to release nitric oxide (•NO). nih.gov This process is particularly relevant in biological systems, where the reaction of ethanol with nitrite under acidic conditions, such as those found in the stomach, can form ethyl nitrite, which then acts as a source of •NO. nih.gov The subsequent reactions of •NO with other molecules, including reactive oxygen species, can lead to the formation of other reactive nitrogen species like peroxynitrite. ashs.org

The interaction between ethylene and nitric oxide signaling pathways in biological systems adds another layer of complexity. nih.gov While there appears to be no direct reaction between ethylene and •NO, the presence of •NO can influence ethylene biosynthesis and signaling. ashs.orgnih.gov

Future research in this area will likely involve a combination of experimental and computational approaches to:

Map Reaction Pathways: Detailing the elementary steps in the formation and decomposition of ethyl nitrite under various conditions.

Identify Intermediates: Characterizing transient species and intermediates to gain a more complete picture of the reaction mechanism.

Kinetic Modeling: Developing accurate kinetic models to predict reaction rates and product distributions.

Table 2: Key Reaction Mechanisms Involving Ethyl Nitrite
ReactionDescriptionSignificanceInvestigative Methods
PyrolysisThermal decomposition of ethyl nitrite at high temperatures. wmich.eduImportant in understanding detonation processes. wmich.eduGas-phase kinetics studies, computational modeling.
Formation from Ethanol and NitriteReaction under acidic conditions to form ethyl nitrite. nih.govRelevant to biological systems and the physiological effects of dietary nitrite and ethanol. nih.govGas chromatography-mass spectrometry (GC-MS). nih.gov
Nitric Oxide ReleaseDecomposition of ethyl nitrite to release nitric oxide (•NO). nih.govUnderpins its vasodilatory and other biological activities. nih.govDirect measurement of •NO release. nih.gov
Palladium-Catalyzed OxidationOxidation of ethylene by palladium(II) complexes with nitrite ligands. researcher.lifePotential for controlled synthesis of oxygenated products.In situ NMR and IR studies. researcher.life

Advancements in Analytical Tools for In Situ Monitoring

The ability to monitor the formation and concentration of ethyl nitrite and related species in real-time is essential for both mechanistic studies and practical applications. Advancements in analytical techniques are providing new opportunities for in situ analysis.

Surface-enhanced Raman spectroscopy (SERS) is emerging as a powerful tool for the detection of nitrite, a key precursor to ethyl nitrite. acs.org While challenges such as matrix effects exist, strategies like the development of selective SERS substrates and the use of chemometrics are being explored to enhance its applicability for in situ monitoring in complex environments. acs.org

Microfluidic "lab-on-a-chip" systems offer another promising approach for the in situ analysis of nitrite and nitrate. nih.govnih.gov These devices can automate chemical analysis, providing high-performance measurements in the field. nih.gov They are characterized by low sample and reagent consumption and can provide lab-quality data with high frequency. nih.gov

Other established analytical methods for nitrite and nitrate detection include:

Electrochemical Sensors: These can provide rapid analysis but may suffer from drift over time. nih.gov

Ion Chromatography and Spectrophotometry: These are reliable laboratory-based techniques. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high-resolution separation and trace-level detection. acs.org

Future developments in this area are expected to focus on:

Portable and Robust Sensors: Creating devices that can be deployed in the field for continuous, real-time monitoring. acs.org

Multiplexed Sensing: Developing analytical platforms that can simultaneously measure multiple nitrogen species. acs.org

Improved Selectivity and Sensitivity: Enhancing the ability of analytical tools to detect low concentrations of target analytes in complex matrices.

Table 3: Analytical Tools for Monitoring Ethyl Nitrite and Precursors
Analytical ToolPrincipleAdvantagesChallenges for In Situ Monitoring
Surface-Enhanced Raman Spectroscopy (SERS)Enhancement of Raman scattering from molecules adsorbed on nanostructured metal surfaces. acs.orgHigh sensitivity and molecular specificity.Matrix effects, substrate stability, and portability. acs.org
Microfluidic "Lab-on-a-Chip"Miniaturization of chemical analysis on a microchip. nih.govnih.govAutomation, low sample consumption, high-frequency data acquisition. nih.govIntegration with sampling systems for different matrices.
Electrochemical SensorsMeasures changes in electrical properties due to the presence of the analyte. nih.govRapid analysis. nih.govSensor drift over time requiring frequent recalibration. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds based on their volatility and mass-to-charge ratio. acs.orgHigh resolution and trace-level detection. acs.orgTypically a laboratory-based technique, not easily portable.

Exploration of Emerging Chemical Applications

While much of the research on ethyl nitrite has focused on its role in fundamental chemical processes and biological systems, there is growing interest in exploring its potential in various chemical applications.

One area of interest is in organic synthesis. The reactivity of ethyl nitrite, particularly its ability to act as a source of nitric oxide and as an oxidizing agent, could be harnessed for the development of new synthetic methodologies. For example, its involvement in palladium-catalyzed reactions suggests potential applications in fine chemical synthesis. researcher.lifewikipedia.org

The study of ethyl nitrite also has implications for the broader field of energetic materials. Understanding its pyrolysis and detonation characteristics contributes to the development of safer and more efficient energetic formulations. wmich.edu

Furthermore, the chemistry of ethyl nitrite is relevant to atmospheric chemistry and the understanding of nitrogen cycling in the environment. Its formation and reactions can influence the concentration of various nitrogen oxides in the atmosphere.

Future exploration of emerging applications could include:

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying ethylene nitrite in environmental or biological samples?

  • Methodological Answer : this compound detection typically employs techniques such as:

  • Colorimetric assays : Using diazotization reactions with sulphanilic acid and N-(1-naphthyl)ethylenediamine, which form azo dyes measurable via UV-Vis spectroscopy (detection limit: ~0.1 µg/mL for nitrite) .
  • Chromatography : Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for high sensitivity and specificity, especially in complex matrices like blood or soil .
  • Automated systems : Dialysis-based separation to eliminate protein interference in biological samples, followed by nitrate reduction to nitrite via zinc columns for sequential analysis .
    • Key Considerations : Validate methods with spiked recovery tests (>95% recovery) and account for matrix effects (e.g., salinity in water samples).

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer :

Parameter selection : Test pH (3–9), temperature (4–40°C), and light exposure (UV vs. dark controls).

Sampling intervals : Measure degradation kinetics at 0, 6, 12, 24, and 48 hours using calibrated spectrophotometry or GC-MS.

Control groups : Include inert atmospheres (e.g., nitrogen) to isolate oxidative decomposition pathways.

  • Data interpretation : Use first-order kinetics models to calculate half-lives. Reference EPA protocols for stability criteria (e.g., <10% degradation over 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis pathways?

  • Methodological Answer :

  • Systematic variable analysis : Compare studies for differences in:
  • Catalyst type : Noble metals (e.g., Pd, Au) vs. transition metal oxides (e.g., Fe₂O₃), noting support materials (e.g., SiO₂ vs. Al₂O₃) .
  • Reaction conditions : Pressure (1–10 atm), CO partial pressure, and nitrite ester purity.
  • Controlled replication : Reproduce key experiments under standardized conditions (e.g., 80°C, 5 atm CO) with in situ FTIR monitoring of intermediate oxalate esters .
  • Statistical reconciliation : Apply multivariate regression to isolate dominant efficiency factors (e.g., catalyst surface area vs. acidity).

Q. What advanced isotopic methods are available to trace oxygen exchange in this compound during microbial nitrogen cycling?

  • Methodological Answer :

  • Denitrifier method : Use Pseudomonas aureofaciens to convert nitrite to N₂O, followed by isotope-ratio mass spectrometry (IRMS) to measure δ¹⁸O. Calibrate with nitrite salts of known isotopic composition .
  • Equilibration studies : Incubate nitrite with ¹⁸O-labeled water to quantify oxygen exchange rates. Correct for equilibrium isotope effects (e.g., ~10‰ fractionation at 25°C) .
  • Sample preservation : Acidify to pH <2 with HCl and store at -20°C to prevent isotopic alteration in field samples .

Guidelines for Addressing Contradictions in Published Data

  • Step 1 : Conduct a meta-analysis of experimental parameters (catalyst loading, temperature ranges) across studies.
  • Step 2 : Identify outliers using Grubbs’ test or Cochran’s Q statistic.
  • Step 3 : Design a harmonized protocol (e.g., ISO 17294-2 for water samples) and publish negative results to fill knowledge gaps .

Ethical and Reproducibility Considerations

  • Data transparency : Archive raw spectra, chromatograms, and calibration curves as supplementary materials.
  • Reagent documentation : Report nitrite ester suppliers, purity grades, and storage conditions (e.g., desiccation for hygroscopic salts) .
  • Peer review : Use platforms like ResearchGate or Zenodo for pre-publication feedback on methodological robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.